3-(Difluoromethylidene)pyrrolidine hydrochloride
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Overview
Description
3-(Difluoromethylidene)pyrrolidine hydrochloride is a fluorinated pyrrolidine salt with its amine being protonated by hydrochloric acid. This compound is commonly used as a building block in medicinal chemistry for introducing the fluorinated pyrrolidine via nucleophilic substitution. The fluoride substituents improve the potency of the active pharmaceutical ingredients and the permeability through the cell membranes .
Preparation Methods
Synthetic Routes and Reaction Conditions
3-(Difluoromethylidene)pyrrolidine hydrochloride can be synthesized through various synthetic routes. One common method involves the reaction of pyrrolidine with difluoromethylating agents under controlled conditions. The reaction typically requires a catalyst, such as palladium, and is carried out in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using automated reactors. The process includes the precise control of temperature, pressure, and reaction time to ensure high yield and purity. The final product is then purified through crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
3-(Difluoromethylidene)pyrrolidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethylidene derivatives, while substitution reactions can produce a variety of fluorinated compounds .
Scientific Research Applications
3-(Difluoromethylidene)pyrrolidine hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibitors and receptor agonists.
Medicine: Investigated for its potential use in drug discovery and development, particularly in the design of antiviral and anticancer agents.
Industry: Utilized in the production of specialty chemicals and materials, such as ferroelectrics.
Mechanism of Action
The mechanism of action of 3-(Difluoromethylidene)pyrrolidine hydrochloride involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and catalysis. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, depending on the specific receptor involved .
Comparison with Similar Compounds
Similar Compounds
3,3-Difluoropyrrolidine hydrochloride: Another fluorinated pyrrolidine salt with similar properties and applications.
3-(Difluoromethyl)pyrrolidine hydrochloride: A closely related compound with slight differences in the fluorine substitution pattern
Uniqueness
3-(Difluoromethylidene)pyrrolidine hydrochloride is unique due to its specific difluoromethylidene group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound in medicinal chemistry and drug discovery .
Properties
CAS No. |
2866354-42-7 |
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Molecular Formula |
C5H8ClF2N |
Molecular Weight |
155.57 g/mol |
IUPAC Name |
3-(difluoromethylidene)pyrrolidine;hydrochloride |
InChI |
InChI=1S/C5H7F2N.ClH/c6-5(7)4-1-2-8-3-4;/h8H,1-3H2;1H |
InChI Key |
PJKLVSDFOCDUBR-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC1=C(F)F.Cl |
Origin of Product |
United States |
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